(2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13884692
Molecular Formula: C16H33NO4Si
Molecular Weight: 331.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H33NO4Si |
|---|---|
| Molecular Weight | 331.52 g/mol |
| IUPAC Name | tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-10-13(18)9-12(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
| Standard InChI Key | TWNQXBYPAUOYPX-QWHCGFSZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO[Si](C)(C)C(C)(C)C)O |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO[Si](C)(C)C(C)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The compound possesses the molecular formula C₁₆H₃₃NO₄Si and a molecular weight of 331.52 g/mol . Its stereochemical configuration is defined by the (2S,4R) designation, indicating specific spatial arrangements of substituents on the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position and the tert-butyldimethylsilyl (TBS) ether at the 2-position confer steric protection and influence reactivity .
Spectroscopic Confirmation
Spectroscopic data, including InChIKey: CIEDOJRGCHRMGN-QWHCGFSZSA-N and SMILES: C(N1C@@(COSi(C)C)[H])(=O)OCC=C, validate the compound’s structure . Nuclear magnetic resonance (NMR) and mass spectrometry analyses further corroborate the presence of the Boc and TBS groups, with the hydroxyl group at the 4-position contributing to hydrogen-bonding interactions .
Synthetic Methodology and Optimization
Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxypyrrolidine-1-carboxylate involves a 99% yield under optimized conditions:
-
Reagents: 4-Dimethylaminopyridine (DMAP), triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 20°C
This method, reported by Méndez et al. (2020), emphasizes the role of DMAP in catalyzing silylation reactions while TEA acts as a base to neutralize byproducts .
Mechanistic Insights
The reaction proceeds via nucleophilic substitution at the hydroxyl group, where the TBS chloride reacts with the pyrrolidine intermediate. The Boc group remains intact due to its orthogonal protection strategy, enabling selective deprotection in subsequent steps .
Structural and Functional Analysis
Role of Protective Groups
| Functional Group | Purpose |
|---|---|
| tert-Butyloxycarbonyl (Boc) | Protects the amine group during synthesis; removable under acidic conditions |
| tert-Butyldimethylsilyl (TBS) | Stabilizes the hydroxyl group as an ether; cleavable via fluoride ions |
| Hydroxyl (-OH) | Enhances solubility and participates in hydrogen bonding |
The TBS group’s bulkiness minimizes undesired side reactions, while the Boc group facilitates later functionalization .
Conformational Dynamics
X-ray crystallography and computational modeling reveal that the pyrrolidine ring adopts a twisted envelope conformation, with the hydroxyl group at C4 positioned equatorially. This conformation optimizes intramolecular hydrogen bonds between the hydroxyl and carboxylate oxygen, stabilizing the structure .
Applications in Organic Synthesis
Intermediate for Peptide Mimetics
Comparative Analysis with Structural Analogs
Analog 1: (2S,4S)-Diastereomer
The (2S,4S)-diastereomer exhibits reduced solubility in polar solvents due to axial hydroxyl positioning, limiting its use in aqueous-phase reactions .
Analog 2: N-Methylated Derivative
Replacing the Boc group with a methyl carbamate (e.g., tert-butyl (2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methoxycarbonylpyrrolidine-1-carboxylate) alters hydrogen-bonding capacity, affecting biological activity .
| Quantity | Price | Supplier |
|---|---|---|
| 250 mg | $6.00 | 222 suppliers |
| 5 g | $9.00 | 686 suppliers |
Cost-effectiveness and scalability make the compound accessible for academic and industrial labs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume